molecular formula C22H26BrN3O2S B3012156 (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide CAS No. 1180036-99-0

(Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide

Cat. No. B3012156
CAS RN: 1180036-99-0
M. Wt: 476.43
InChI Key: QKPMIHSMCHNNDF-YJACDMIVSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a morpholino group, a thiazol group, and an aniline group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazol ring, in particular, would introduce a degree of heterocyclic character to the molecule. The presence of the methoxyphenyl and aniline groups could potentially allow for interesting electronic effects and interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its structure. The aniline group could potentially undergo electrophilic aromatic substitution reactions, while the morpholino group could potentially participate in nucleophilic substitution reactions .

Scientific Research Applications

Crystal Structure Analysis

Research has explored the crystal structures of compounds related to (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide. One study described the crystal structures of similar (oxothiazolidin-2-ylidene)acetamides, providing insights into their molecular configurations (Galushchinskiy et al., 2017).

Photochemical and Photophysical Properties

Another aspect of research on related compounds includes their photochemical and photophysical properties. For instance, the study of a new zinc phthalocyanine compound with similar structural features revealed its potential for photodynamic therapy applications in cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Cytotoxic Activity

Compounds related to this compound have been studied for their cytotoxic activity against cancer cells. A variety of aminoisoquinoline-5,8-quinones, structurally similar to the compound , demonstrated moderate to high cytotoxic activity, suggesting potential in cancer therapeutics (Valderrama et al., 2016).

Antibiotic Applications

Research has also delved into the synthesis of compounds related to this compound as part of the fourth generation of cephem antibiotics. These studies focus on the practical preparation and potential applications in antibiotic development (Tatsuta et al., 1994).

Anticancer Potency

Further studies on structurally related compounds have investigated their anticancer potency, particularly against breast and lung carcinoma cell lines. These investigations highlight the significant antitumor efficiency and potential for clinical use in cancer therapy (Turan-Zitouni et al., 2018).

Future Directions

The potential applications and future directions for this compound would largely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block for the synthesis of more complex molecules, or it could have applications in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S.BrH/c1-16-4-5-17(2)20(14-16)23-22-25(24-10-12-27-13-11-24)21(15-28-22)18-6-8-19(26-3)9-7-18;/h4-9,14-15H,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPMIHSMCHNNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)N4CCOCC4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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